N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide
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Overview
Description
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamido group and a 5-methyl-1,2-oxazol-3-yl group attached to a benzenesulfonamide core
Preparation Methods
The synthesis of N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 5-methyl-1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methanesulfonamido group: This step involves the reaction of the oxazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with benzenesulfonamide: The final step involves the coupling of the intermediate with benzenesulfonamide under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar compounds to N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide include other sulfonamides and oxazole derivatives. Some examples are:
4-(methanesulfonamido)benzenesulfonamide: Lacks the oxazole ring but retains the sulfonamide functionality.
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Similar structure but without the methanesulfonamido group.
Properties
IUPAC Name |
4-(methanesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S2/c1-8-7-11(12-19-8)14-21(17,18)10-5-3-9(4-6-10)13-20(2,15)16/h3-7,13H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBUYBAZTBKXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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